N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide: is a synthetic organic compound belonging to the class of sulfonamides. This compound features a pyrazole ring substituted with benzyl, ethyl, and phenyl groups, along with a sulfonamide functional group. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Substitution Reactions: The benzyl and phenyl groups are introduced through nucleophilic substitution reactions, often using benzyl halides and phenyl halides in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzaldehyde, acetophenone.
Reduction: Corresponding amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research due to its sulfonamide group, which is known for its antibacterial properties. It can be used to study enzyme inhibition and protein interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Sulfonamides are known for their therapeutic properties, and this compound could be investigated for its efficacy against various diseases.
Industry
Industrially, the compound can be used in the development of new polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt metabolic pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-1-ethyl-1H-pyrazole-4-sulfonamide: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
N-phenyl-1-ethyl-1H-pyrazole-4-sulfonamide: Lacks the benzyl group, potentially altering its solubility and interaction with biological targets.
N-benzyl-1-ethyl-N-methyl-1H-pyrazole-4-sulfonamide: Substitution of the phenyl group with a methyl group can significantly change its properties.
Uniqueness
N-benzyl-1-ethyl-N-phenyl-1H-pyrazole-4-sulfonamide stands out due to its combination of benzyl, ethyl, and phenyl groups, along with the sulfonamide functionality. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C18H19N3O2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-benzyl-1-ethyl-N-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H19N3O2S/c1-2-20-15-18(13-19-20)24(22,23)21(17-11-7-4-8-12-17)14-16-9-5-3-6-10-16/h3-13,15H,2,14H2,1H3 |
InChI Key |
GXUPDAKBESSOHD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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